N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRAZINE-2-CARBOXAMIDE HYDROCHLORIDE
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Overview
Description
N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRAZINE-2-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a pyrazine ring, and a morpholine moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRAZINE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazine intermediates, followed by their coupling under specific conditions. Common reagents used include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, essential for commercial applications. The process may also include purification steps such as crystallization, filtration, and chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRAZINE-2-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction’s outcome. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under neutral or slightly basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives, depending on the substituents introduced.
Scientific Research Applications
N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRAZINE-2-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRAZINE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]PYRAZINE-2-CARBOXAMIDE HYDROCHLORIDE
- N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(PIPERIDIN-1-YL)PROPYL]PYRAZINE-2-CARBOXAMIDE HYDROCHLORIDE
Uniqueness
N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRAZINE-2-CARBOXAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups and structural features. The presence of the morpholine moiety distinguishes it from similar compounds, potentially leading to different biological activities and chemical properties.
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)pyrazine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2S.ClH/c1-14-11-15(21)12-17-18(14)24-20(29-17)26(19(27)16-13-22-3-4-23-16)6-2-5-25-7-9-28-10-8-25;/h3-4,11-13H,2,5-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYMKTMRTCKDOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CCCN3CCOCC3)C(=O)C4=NC=CN=C4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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